molecular formula C18H25N5O2S2 B2818766 2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-bis(propan-2-yl)acetamide CAS No. 946216-08-6

2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-bis(propan-2-yl)acetamide

Cat. No.: B2818766
CAS No.: 946216-08-6
M. Wt: 407.55
InChI Key: BHHPATZPKUFLGM-UHFFFAOYSA-N
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Description

2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-bis(propan-2-yl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-bis(propan-2-yl)acetamide typically involves multiple steps. One common synthetic route includes the reaction of 4-methylphenyl isocyanate with 5-amino-1,3,4-thiadiazole-2-thiol to form the intermediate compound. This intermediate is then reacted with N,N-bis(propan-2-yl)acetamide under specific conditions to yield the final product .

Chemical Reactions Analysis

2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-bis(propan-2-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-bis(propan-2-yl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, leading to the inhibition of certain biological pathways. This interaction can result in the disruption of cellular processes, making the compound effective against various diseases .

Comparison with Similar Compounds

2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-bis(propan-2-yl)acetamide can be compared with other thiadiazole derivatives such as:

    1,3,4-Thiadiazole: Known for its antimicrobial and anticancer activities.

    2-Amino-1,3,4-thiadiazole: Exhibits significant biological activities and is used in drug development.

    5-Phenyl-1,3,4-thiadiazole: Known for its potential therapeutic applications.

Properties

IUPAC Name

2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2S2/c1-11(2)23(12(3)4)15(24)10-26-18-22-21-17(27-18)20-16(25)19-14-8-6-13(5)7-9-14/h6-9,11-12H,10H2,1-5H3,(H2,19,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHPATZPKUFLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)N(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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